![molecular formula C16H18O4 B5232900 3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione, commonly known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMF is a chelating agent that can form complexes with metal ions, making it useful in various fields such as chemistry, biochemistry, and pharmacology.
Mechanism of Action
BMF forms complexes with metal ions by coordinating with them through its furan rings and carbonyl groups. The complexation process occurs through a series of chemical reactions, including ligand exchange and redox reactions. The resulting metal complexes exhibit unique properties that can be exploited for various applications.
Biochemical and Physiological Effects:
BMF has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms have not been extensively studied. BMF has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
BMF is a versatile chelating agent that can be used in various laboratory experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of metal complexes with specific properties. BMF is also relatively easy to synthesize and purify, making it accessible to researchers. However, BMF has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Future Directions
BMF has potential applications in various fields, including catalysis, drug delivery, and imaging. Future research should focus on optimizing the synthesis method of BMF to improve its yield and purity. In addition, studies should be conducted to investigate the properties and applications of BMF-metal complexes. Furthermore, the biological effects of BMF should be studied in more detail to assess its potential as a therapeutic agent. Overall, BMF is a promising compound that has the potential to contribute to various scientific fields.
Synthesis Methods
BMF can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furaldehyde with acetylacetone, followed by reduction and alkylation reactions. The final product is obtained after purification using column chromatography. The yield of BMF can be improved by optimizing the reaction conditions and using high-quality reagents.
Scientific Research Applications
BMF has been extensively used in scientific research due to its ability to form complexes with metal ions. It is commonly used as a ligand in coordination chemistry to synthesize metal complexes with specific properties. BMF has also been used as a chelating agent in the preparation of nanoparticles for drug delivery and imaging applications. In addition, BMF has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst or co-catalyst in various reactions.
properties
IUPAC Name |
3-[bis(5-methylfuran-2-yl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWRFLEFBZXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
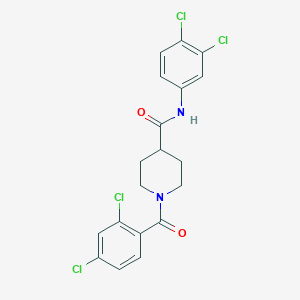
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
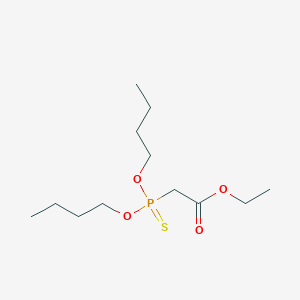
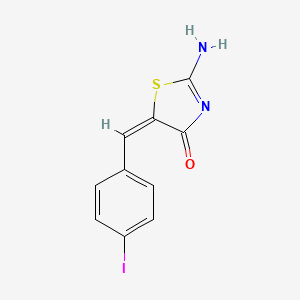
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

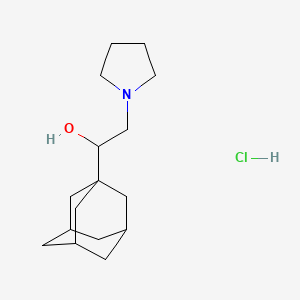
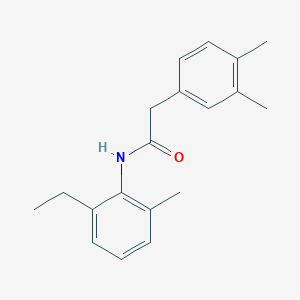
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)